2-cyano-N'-[(E)-4,4,4-trifluoro-3-oxo-1-(trifluoromethyl)butylidene]acetohydrazide
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Overview
Description
2-cyano-N’-[(E)-4,4,4-trifluoro-3-oxo-1-(trifluoromethyl)butylidene]acetohydrazide is a complex organic compound characterized by its unique structure, which includes multiple trifluoromethyl groups and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N’-[(E)-4,4,4-trifluoro-3-oxo-1-(trifluoromethyl)butylidene]acetohydrazide typically involves the following steps:
Formation of the Hydrazide: The initial step involves the reaction of an appropriate ester with hydrazine hydrate to form the corresponding hydrazide.
Aldol Condensation: The hydrazide is then subjected to an aldol condensation reaction with a trifluoromethyl ketone. This step is crucial as it introduces the trifluoromethyl groups into the molecule.
Cyano Group Introduction: Finally, the cyano group is introduced through a nucleophilic substitution reaction, often using a cyanating agent such as sodium cyanide under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N’-[(E)-4,4,4-trifluoro-3-oxo-1-(trifluoromethyl)butylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride, resulting in the formation of reduced hydrazide derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Sodium cyanide or other cyanating agents in basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxo derivatives, while reduction results in hydrazide derivatives with altered functional groups.
Scientific Research Applications
Chemistry
In chemistry, 2-cyano-N’-[(E)-4,4,4-trifluoro-3-oxo-1-(trifluoromethyl)butylidene]acetohydrazide is used as a reagent in organic synthesis. Its unique structure allows it to participate in various reactions, making it a valuable tool for the synthesis of complex organic molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its trifluoromethyl groups are known to enhance the biological activity of compounds, making it a candidate for drug development and other biomedical applications.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties. Its ability to interact with biological targets makes it a promising candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, 2-cyano-N’-[(E)-4,4,4-trifluoro-3-oxo-1-(trifluoromethyl)butylidene]acetohydrazide is used in the production of advanced materials. Its unique chemical properties make it suitable for the synthesis of polymers and other materials with specialized functions.
Mechanism of Action
The mechanism by which 2-cyano-N’-[(E)-4,4,4-trifluoro-3-oxo-1-(trifluoromethyl)butylidene]acetohydrazide exerts its effects involves interactions with various molecular targets. The trifluoromethyl groups enhance its ability to penetrate biological membranes, allowing it to reach intracellular targets. Once inside the cell, it can interact with enzymes and other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-cyano-N’-[(E)-4,4,4-trifluoro-3-oxo-1-(trifluoromethyl)butylidene]acetohydrazide
- 2-cyano-N’-[(E)-4,4,4-trifluoro-3-oxo-1-(trifluoromethyl)butylidene]acetohydrazide analogs : Compounds with similar structures but different substituents.
- Trifluoromethyl ketones : Compounds containing the trifluoromethyl ketone functional group.
Uniqueness
What sets 2-cyano-N’-[(E)-4,4,4-trifluoro-3-oxo-1-(trifluoromethyl)butylidene]acetohydrazide apart from similar compounds is its combination of a cyano group and multiple trifluoromethyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-cyano-N-[(E)-(1,1,1,5,5,5-hexafluoro-4-oxopentan-2-ylidene)amino]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F6N3O2/c9-7(10,11)4(3-5(18)8(12,13)14)16-17-6(19)1-2-15/h1,3H2,(H,17,19)/b16-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKDNFHOTSKGTA-AYSLTRBKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)C(=O)NN=C(CC(=O)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C#N)C(=O)N/N=C(\CC(=O)C(F)(F)F)/C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F6N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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